phenyl 4-((2-((1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
Description
The compound phenyl 4-((2-((1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate features a fused pyrroloquinoline core (1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline) linked via an oxoacetamide bridge to a piperidine ring substituted with a phenyl ester group. Key structural elements include:
Properties
IUPAC Name |
phenyl 4-[[[2-[(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)amino]-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O5/c1-17-22-15-20(14-19-6-5-11-31(23(19)22)26(17)34)29-25(33)24(32)28-16-18-9-12-30(13-10-18)27(35)36-21-7-3-2-4-8-21/h2-4,7-8,14-15,17-18H,5-6,9-13,16H2,1H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCXKPLSKMTMRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCC4CCN(CC4)C(=O)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Phenyl 4-((2-((1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the pyrroloquinoline core followed by functionalization to introduce the piperidine and carboxylate moieties. Specific synthetic routes may vary but often utilize techniques such as:
- Condensation Reactions : To form the pyrroloquinoline backbone.
- Amidation : To attach the amino and acetamido groups.
- Esterification : To introduce the carboxylate functionality.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, particularly in the fields of anticoagulation and anticancer therapies.
Anticoagulant Activity
A study on derivatives of pyrrolo[3,2,1-ij]quinolinones demonstrated their potential as inhibitors of coagulation factors Xa and XIa. The best inhibitors showed IC50 values in the low micromolar range (e.g., 3.68 μM for FXa and 2 μM for FXIa) . This suggests that this compound may also possess similar anticoagulant properties.
Cytotoxicity
In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, derivatives were tested for their ability to inhibit cell proliferation in human cancer cell lines, revealing significant activity . The structure of these compounds often correlates with their potency; modifications to the piperidine or quinoline rings can enhance or diminish activity.
Structure–Activity Relationships (SAR)
The biological activity of this compound can be influenced by several structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Pyrroloquinoline Core | Essential for biological interaction; modifications can enhance binding affinity. |
| Piperidine Ring | Substituents can affect solubility and receptor binding; optimal substitutions improve selectivity. |
| Carboxylate Group | Plays a critical role in interaction with target proteins; variations can modulate potency. |
Case Studies
Several studies have explored compounds related to this compound:
- Anticoagulant Efficacy : A series of derivatives were synthesized and tested for their ability to inhibit factor Xa and factor XIa. The results indicated that certain modifications significantly improved inhibitory potency .
- Cancer Cell Proliferation : Studies demonstrated that specific derivatives exhibited selective cytotoxicity against breast and lung cancer cells while sparing normal cells . This selectivity is crucial for therapeutic applications.
- Molecular Docking Studies : Computational studies have provided insights into how these compounds interact at the molecular level with target enzymes involved in coagulation and cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Critical Analysis of Structural and Functional Differences
a) Core Heterocycle Modifications
- The target compound’s pyrroloquinoline core shares similarities with methyl 4-methyl-2-oxo-pyrroloquinoline carboxylate , but the phenyl ester and oxoacetamide linker distinguish its pharmacokinetic profile.
- In contrast, pyrazolo-pyrimidine derivatives (e.g., ) lack the fused bicyclic system, reducing rigidity and possibly affinity for quinoline-specific targets.
b) Substituent Effects
- Oxoacetamide vs. Carboxamide : The oxoacetamide linker introduces an additional carbonyl group, increasing hydrogen-bonding capacity compared to butyramide derivatives (e.g., ), which may enhance target interaction but reduce solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
